Methyl myristoleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker Discovery:

- Studies suggest that methyl cis-9-tetradecenoate levels in blood may be associated with certain health conditions. For example, a 2018 study published in the journal "Metabolomics" found that individuals with non-alcoholic fatty liver disease (NAFLD) had lower levels of this compound compared to healthy individuals.

- Further research is needed to explore the potential of methyl cis-9-tetradecenoate as a biomarker for disease diagnosis and monitoring.

Nutritional Research:

- Methyl myristoleate is being investigated for its potential health benefits. Studies suggest that it may possess anti-inflammatory and anti-diabetic properties.

- Research is ongoing to understand the mechanisms behind these potential benefits and determine the appropriate dietary intake for optimal health outcomes.

Cellular and Molecular Biology:

- Methyl cis-9-tetradecenoate can be used to study the function and regulation of enzymes involved in fatty acid metabolism.

- This research can contribute to a better understanding of lipid metabolism and its role in various biological processes, potentially leading to the development of new therapeutic strategies.

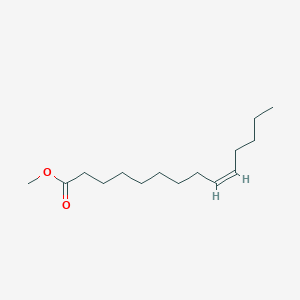

Methyl myristoleate is an unsaturated fatty acid methyl ester with the chemical formula and a molecular weight of approximately 240.38 g/mol. It is also known by various names, including cis-9-tetradecenoic acid methyl ester and myristoleic acid methyl ester. This compound features a double bond in its carbon chain, specifically at the ninth carbon, which classifies it as a monounsaturated fatty acid. Methyl myristoleate is primarily derived from myristoleic acid, which is found in certain vegetable oils and animal fats.

Research suggests that methyl myristoleate may influence various biological processes. It can be incorporated into cellular membranes, potentially affecting membrane fluidity and function. Studies also suggest it might modulate signaling pathways involved in inflammation and cell proliferation []. However, the specific mechanisms require further investigation.

- Hydrolysis: In the presence of water and an acid or base catalyst, methyl myristoleate can be hydrolyzed to yield myristoleic acid and methanol.

- Transesterification: This reaction involves the exchange of the alkoxy group of methyl myristoleate with another alcohol, which is a common process in biodiesel production.

- Oxidation: The unsaturation in methyl myristoleate makes it susceptible to oxidation, leading to the formation of various oxidation products, which can affect its stability and shelf life.

Methyl myristoleate has been studied for its potential biological activities, particularly its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions. Additionally, it has been shown to possess antimicrobial properties, making it of interest in pharmacological applications.

Methyl myristoleate can be synthesized through several methods:

- Direct Esterification: Myristoleic acid can be reacted with methanol in the presence of an acid catalyst to produce methyl myristoleate.

- Transesterification: This method involves the reaction of triglycerides containing myristoleic acid with methanol, often using a base catalyst.

- Chemical Synthesis: More complex synthetic routes involve starting from simpler alkenes or fatty acids and employing various reagents to introduce the desired functional groups.

- Biocatalytic Methods: Enzymatic processes using lipases can also be employed for more selective synthesis under mild conditions.

Methyl myristoleate has diverse applications:

- Nutraceuticals: It is used as a dietary supplement due to its potential health benefits.

- Cosmetics: Its emollient properties make it suitable for use in skin care products.

- Pharmaceuticals: Investigated for its anti-inflammatory and antimicrobial properties, it may serve as a therapeutic agent.

- Biodiesel Production: As a fatty acid methyl ester, it can be blended into biodiesel formulations.

Studies on methyl myristoleate have focused on its interactions with biological systems. For instance:

- Cell Culture Studies: Research indicates that methyl myristoleate can modulate immune responses in cultured cells, potentially influencing cytokine production.

- Animal Models: In vivo studies have demonstrated its effects on inflammation and immune function, providing insights into its therapeutic potential.

Methyl myristoleate shares structural similarities with other fatty acid methyl esters. Here are some comparable compounds:

| Compound Name | Formula | Characteristics |

|---|---|---|

| Methyl oleate | C18H34O2 | Contains one double bond; widely used in biodiesel. |

| Methyl palmitate | C16H32O2 | Saturated fatty acid; less reactive than unsaturated esters. |

| Methyl stearate | C18H36O2 | Saturated; commonly found in fats and oils. |

| Methyl linoleate | C18H32O2 | Contains two double bonds; more reactive than methyl myristoleate. |

| Methyl laurate | C12H24O2 | Shorter chain; saturated fatty acid; used in food and cosmetics. |

Uniqueness of Methyl Myristoleate

Methyl myristoleate's uniqueness lies in its specific unsaturation at the ninth carbon position, which influences its biological activity and reactivity compared to other similar compounds. This characteristic may enhance its anti-inflammatory effects while providing distinct physical properties that make it suitable for various applications across nutraceuticals, cosmetics, and pharmaceuticals.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.